Cas no 1264511-20-7 ((6-Fluoroquinolin-3-yl)boronic acid)

(6-Fluoroquinolin-3-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The fluorine substituent enhances its reactivity and selectivity, making it valuable in pharmaceutical and agrochemical research. This compound exhibits good stability under standard conditions and demonstrates compatibility with a range of functional groups. Its high purity and consistent performance make it a reliable reagent for constructing fluorinated quinoline scaffolds, which are prevalent in bioactive molecules. The boronic acid moiety facilitates efficient C-C bond formation, while the fluorine atom can influence electronic and steric properties, aiding in the design of targeted compounds.
(6-Fluoroquinolin-3-yl)boronic acid structure
1264511-20-7 structure
Product name:(6-Fluoroquinolin-3-yl)boronic acid
CAS No:1264511-20-7
MF:C9H7BFNO2
Molecular Weight:190.966785669327
MDL:MFCD22394288
CID:4584264

(6-Fluoroquinolin-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (6-fluoroquinolin-3-yl)boronic acid
    • (6-fluoro-3-quinolinyl)boronic acid
    • AT12729
    • SB68214
    • boronic acid, (6-fluoro-3-quinolinyl)-
    • Boronic acid, B-(6-fluoro-3-quinolinyl)-
    • (6-Fluoroquinolin-3-yl)boronic acid
    • MDL: MFCD22394288
    • インチ: 1S/C9H7BFNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5,13-14H
    • InChIKey: CIBAALVGNOQWCI-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C(C=1)=CC(B(O)O)=CN=2

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • トポロジー分子極性表面積: 53.4

(6-Fluoroquinolin-3-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1255689-1g
(6-fluoro-3-quinolinyl)boronic acid
1264511-20-7 95%
1g
$320 2024-06-06
Enamine
EN300-4357539-5.0g
(6-fluoroquinolin-3-yl)boronic acid
1264511-20-7 95.0%
5.0g
$701.0 2025-03-15
Enamine
EN300-4357539-10.0g
(6-fluoroquinolin-3-yl)boronic acid
1264511-20-7 95.0%
10.0g
$1040.0 2025-03-15
A2B Chem LLC
AI28597-1g
(6-Fluoro-3-quinolinyl)boronic acid
1264511-20-7 95%
1g
$214.00 2024-04-20
abcr
AB417478-5g
(6-Fluoroquinolin-3-yl)boronic acid; .
1264511-20-7
5g
€1037.00 2025-02-20
A2B Chem LLC
AI28597-5g
(6-Fluoro-3-quinolinyl)boronic acid
1264511-20-7 95%
5g
$824.00 2024-01-04
1PlusChem
1P00HRYT-5g
(6-fluoro-3-quinolinyl)boronic acid
1264511-20-7 95%
5g
$948.00 2023-12-25
Ambeed
A294606-10g
(6-Fluoroquinolin-3-yl)boronic acid
1264511-20-7 95+%
10g
$1943.0 2024-04-25
A2B Chem LLC
AI28597-250mg
(6-Fluoro-3-quinolinyl)boronic acid
1264511-20-7 95%
250mg
$176.00 2024-04-20
eNovation Chemicals LLC
Y1255689-1g
(6-fluoro-3-quinolinyl)boronic acid
1264511-20-7 95%
1g
$320 2025-02-21

(6-Fluoroquinolin-3-yl)boronic acid 関連文献

(6-Fluoroquinolin-3-yl)boronic acidに関する追加情報

Comprehensive Guide to (6-Fluoroquinolin-3-yl)boronic acid (CAS No. 1264511-20-7): Properties, Applications, and Market Insights

(6-Fluoroquinolin-3-yl)boronic acid (CAS No. 1264511-20-7) is a specialized boronic acid derivative widely used in pharmaceutical research, material science, and organic synthesis. This compound belongs to the quinoline boronic acid family, known for its versatile reactivity and applications in Suzuki-Miyaura cross-coupling reactions. Researchers and industries value this compound for its unique structural features, including the fluoro substituent at the 6-position, which enhances its electronic properties and binding affinity in various chemical contexts.

The molecular formula of (6-Fluoroquinolin-3-yl)boronic acid is C9H7BFNO2, with a molecular weight of 190.97 g/mol. Its boronic acid functional group (-B(OH)2) makes it a crucial building block in medicinal chemistry, particularly for designing kinase inhibitors and other bioactive molecules. The presence of the fluoro group further increases its utility in drug discovery, as fluorine atoms often improve metabolic stability and bioavailability.

One of the most common questions researchers ask is: "What are the applications of (6-Fluoroquinolin-3-yl)boronic acid in drug development?" This compound is frequently employed in the synthesis of targeted therapies, especially in oncology. Its ability to participate in palladium-catalyzed coupling reactions allows for the efficient construction of complex molecules, such as EGFR inhibitors and PARP inhibitors, which are critical in cancer treatment.

Another trending topic in the scientific community is the use of boronic acids in sensor technology. (6-Fluoroquinolin-3-yl)boronic acid has shown promise in developing fluorescent probes for detecting sugars, reactive oxygen species, and other biologically relevant analytes. This application aligns with the growing demand for point-of-care diagnostics and biomedical imaging tools.

From a market perspective, the demand for high-purity (6-Fluoroquinolin-3-yl)boronic acid has been steadily increasing, driven by advancements in precision medicine and bioconjugation techniques. Suppliers often highlight its role in click chemistry and proteolysis-targeting chimeras (PROTACs), which are among the hottest trends in pharmaceutical research today.

For those wondering about "synthetic routes to (6-Fluoroquinolin-3-yl)boronic acid," the compound is typically prepared through lithiation-borylation sequences starting from appropriate fluoroquinoline precursors. Recent publications have explored microwave-assisted synthesis methods to improve yield and reduce reaction times, addressing the need for green chemistry approaches in modern laboratories.

Storage and handling of (6-Fluoroquinolin-3-yl)boronic acid require attention to moisture sensitivity, as boronic acids generally undergo dehydration to form boroxines under dry conditions. Best practices recommend storing the compound at 2-8°C in tightly sealed containers with desiccants to maintain stability.

In summary, (6-Fluoroquinolin-3-yl)boronic acid (CAS No. 1264511-20-7) represents a valuable tool for researchers exploring heterocyclic chemistry, drug discovery, and functional materials. Its combination of fluorine substitution and boronic acid reactivity offers unique opportunities for innovation across multiple scientific disciplines.

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